This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry. It is particularly relevant in the development of pharmaceuticals targeting fibroblast growth factor receptors (FGFRs) and other therapeutic targets .
The synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through various methods, primarily involving the introduction of the trifluoromethyl group and bromination of the pyrrolopyridine framework.
The molecular structure of 4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be represented by its canonical SMILES notation: C1=C(C=NC2=C1C(=CN2)Br)C(F)(F)F
.
4-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions:
The mechanism of action for compounds like 4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine primarily involves inhibition of fibroblast growth factor receptors (FGFRs). These receptors are implicated in various signaling pathways related to cell proliferation and differentiation.
4-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has several scientific applications:
The pyrrolo[2,3-b]pyridine scaffold (7-azaindole) represents a privileged structure in medicinal chemistry due to its bioisosteric relationship with purine bases, enabling targeted interactions with kinase ATP-binding domains. The specific derivative 4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1379358-35-6) has emerged as a structurally optimized pharmacophore for modulating tyrosine kinase activity, particularly within the fibroblast growth factor receptor (FGFR) family. Its molecular architecture features a bromine atom at the C4 position and an electron-withdrawing trifluoromethyl group at C5, which collectively enhance target binding affinity and metabolic stability [1] [6].
The compound inhibits Fibroblast Growth Factor Receptor through competitive occupancy of the ATP-binding cleft. X-ray crystallographic analyses of analogous 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives reveal critical interactions:
Table 1: Key Binding Interactions of 4-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives in Fibroblast Growth Factor Receptor1
Structural Feature | Binding Partner | Interaction Type | Contribution to Binding Affinity |
---|---|---|---|
Pyrrolopyridine core | Ala564 (hinge region) | Dual H-bond | ΔG = -3.2 kcal/mol |
C5-Trifluoromethyl | Val492, Ala559 | Hydrophobic | ΔG = -1.8 kcal/mol |
C4-Bromine | Phe642, Leu644 | Steric occlusion/hydrophobic | ΔG = -1.5 kcal/mol |
N-H group | Gatekeeper residue | Solvent displacement | Entropy-driven stabilization |
Molecular dynamics simulations demonstrate that the trifluoromethyl group’s hydrophobic surface area (≈30 Ų) and the bromine atom’s size (van der Waals radius 1.85 Å) synergistically prevent catalytic loop activation, achieving submicromolar binding constants [3] [8].
The compound exhibits differential inhibition across Fibroblast Growth Factor Receptor isoforms due to sequence variations in the ATP-binding pocket:
Table 2: Isoform-Selective Inhibition Profile of Pyrrolo[2,3-b]pyridine-Based Fibroblast Growth Factor Receptor Inhibitors
Fibroblast Growth Factor Receptor Isoform | IC₅₀ (nM) | Key Structural Determinants of Selectivity | Fold Selectivity vs. Fibroblast Growth Factor Receptor4 |
---|---|---|---|
Fibroblast Growth Factor Receptor1 | 7 ± 0.8 | Optimal hydrophobic pocket volume (Val492) | 102× |
Fibroblast Growth Factor Receptor2 | 9 ± 1.2 | Complementary steric contour (Val565) | 79× |
Fibroblast Growth Factor Receptor3 | 25 ± 2.5 | Slight subpocket narrowing (Leu619) | 28× |
Fibroblast Growth Factor Receptor4 | 712 ± 45 | Expanded binding cleft, loss of hydrophobic residues | 1× (baseline) |
This 100-fold selectivity window (Fibroblast Growth Factor Receptor1/Fibroblast Growth Factor Receptor4) minimizes off-target effects against kinase families with structural homology to Fibroblast Growth Factor Receptor4, such as vascular endothelial growth factor receptor [2] [8].
In breast cancer (4T1) and glioblastoma models, 4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives demonstrate potent anti-proliferative effects:
Mechanistically, these effects stem from blockade of Fibroblast Growth Factor Receptor-mediated phosphorylation of FRS2α and PLCγ, subsequently disrupting MAPK/ERK and PI3K/AKT pathways essential for tumor cell motility and survival [3] [8].
The compound induces mitochondrial apoptosis in triple-negative breast cancer through Bcl-2 family protein modulation:
Table 3: Apoptotic Effects in 4T1 Breast Cancer Cells Treated with 4-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives
Apoptotic Parameter | Untreated Cells | Treated Cells (500 nM, 24h) | Change | p-value |
---|---|---|---|---|
Caspase-3 activity | 1.0 ± 0.2 (arbitrary units) | 4.8 ± 0.5 | +380% | <0.001 |
Bax/Bcl-2 ratio | 0.3 ± 0.05 | 2.7 ± 0.3 | +800% | <0.001 |
Sub-G1 population | 4.2 ± 0.8% | 28.7 ± 3.1% | +583% | <0.001 |
Mitochondrial membrane depolarization | 8.3 ± 1.2% | 64.9 ± 5.7% | +682% | <0.001 |
Transcriptomic analysis further confirms downregulation of anti-apoptotic genes (BCL2L1, MCL1) and upregulation of pro-apoptotic effectors (NOXA, PUMA), establishing the compound’s capacity to overcome evasion pathways in aggressive carcinomas [3] [8].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: